molecular formula C17H16N2O2 B1294068 3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one CAS No. 947018-31-7

3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one

Cat. No. B1294068
M. Wt: 280.32 g/mol
InChI Key: PIISNZVHWGNMMP-UHFFFAOYSA-N
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Description

The compound "3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one" is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for their therapeutic properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach is the tandem addition-cyclisation reaction of 3-methoxyphthalide anions to 3,4-dihydroisoquinolines, which affords spiro-substituted protoberberines . Another method involves a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile under microwave irradiation, which yields 2-anilinoquinolines . Additionally, a base-catalyzed tandem cyclization process can be used to synthesize 3,4-dihydroisoquinolin-2(1H)-one derivatives, which are key structures in many natural products . Ruthenium-catalyzed synthesis is also reported, where substituted quinolines are obtained from anilines and 1,3-diols .

Molecular Structure Analysis

Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, can be used to analyze the molecular structure of quinoline derivatives. Ab initio (HF) and DFT (B3LYP) calculations can provide insights into molecular geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities . These computational methods help in understanding the molecular structure and predicting the physical properties of the compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to their reactive sites. The synthesis methods mentioned above involve the formation of new C-N bonds and cyclization reactions that are crucial for constructing the quinoline core . The position of substituents on the quinoline ring is crucial for the chemical reactivity and biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as "3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one," are influenced by their molecular structure. The presence of substituents like methoxy groups can affect the compound's solubility, boiling point, melting point, and stability. The antiproliferative evaluation of certain quinoline derivatives has shown that the position and nature of substituents significantly impact their biological activity, with some compounds exhibiting potent activity against solid cancer cells .

properties

IUPAC Name

3-(anilinomethyl)-7-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-15-8-7-12-9-13(17(20)19-16(12)10-15)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIISNZVHWGNMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(anilinomethyl)-7-methoxyquinolin-2(1H)-one

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